

# Clofarabine molecular structure and properties

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## Compound of Interest

Compound Name:	2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
CAS No.:	1612192-05-8
Cat. No.:	B12336917

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An In-Depth Technical Guide to Clofarabine: Molecular Structure, Properties, and Clinical Significance

## Abstract

Clofarabine, a second-generation purine nucleoside analog, represents a significant advancement in the chemotherapy of hematological malignancies, particularly in relapsed or refractory pediatric acute lymphoblastic leukemia. Its unique molecular structure, combining the favorable properties of cladribine and fludarabine, confers a distinct mechanism of action and clinical profile. This guide provides a comprehensive technical overview of clofarabine, detailing its molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent antimetabolite.

## Molecular Structure and Physicochemical Properties

Clofarabine, chemically known as 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, possesses a unique halogenated structure that enhances its stability and biological activity.

## Structural Features

The key structural modifications of clofarabine compared to its predecessors are:

- A chlorine atom at the 2-position of the adenine base: This substitution renders the molecule resistant to deamination by adenosine deaminase (ADA), an enzyme that inactivates many nucleoside analogs. This increased stability leads to a longer plasma half-life and greater intracellular accumulation of the active triphosphate form.
- A fluorine atom at the 2'-position of the sugar moiety in the arabinose configuration: This feature enhances the stability of the glycosidic bond, making it resistant to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP). The arabinose configuration also contributes to its recognition by deoxycytidine kinase (dCK), the primary enzyme responsible for its activation.

Caption: Molecular structure of clofarabine.

## Physicochemical Properties

A summary of the key physicochemical properties of clofarabine is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClFN <sub>5</sub> O <sub>3</sub>	
Molecular Weight	303.68 g/mol	
Appearance	White to off-white solid	
Melting Point	133-135 °C	
Solubility	Soluble in water (>2.98 mg/mL at 25°C)	
pKa	3.6 (basic)	

## Mechanism of Action

Clofarabine exerts its cytotoxic effects through a multi-faceted mechanism, primarily by interfering with DNA synthesis and repair.

## Cellular Uptake and Activation

Clofarabine is a prodrug that requires intracellular phosphorylation to become active.

- Transport: Clofarabine enters the cell via nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).
- Phosphorylation: Once inside the cell, it is sequentially phosphorylated by:
  - Deoxycytidine kinase (dCK) to clofarabine 5'-monophosphate.
  - Nucleoside monophosphate kinases to clofarabine 5'-diphosphate.
  - Nucleoside diphosphate kinases to the active clofarabine 5'-triphosphate.

## Inhibition of DNA Polymerase and Ribonucleotide Reductase

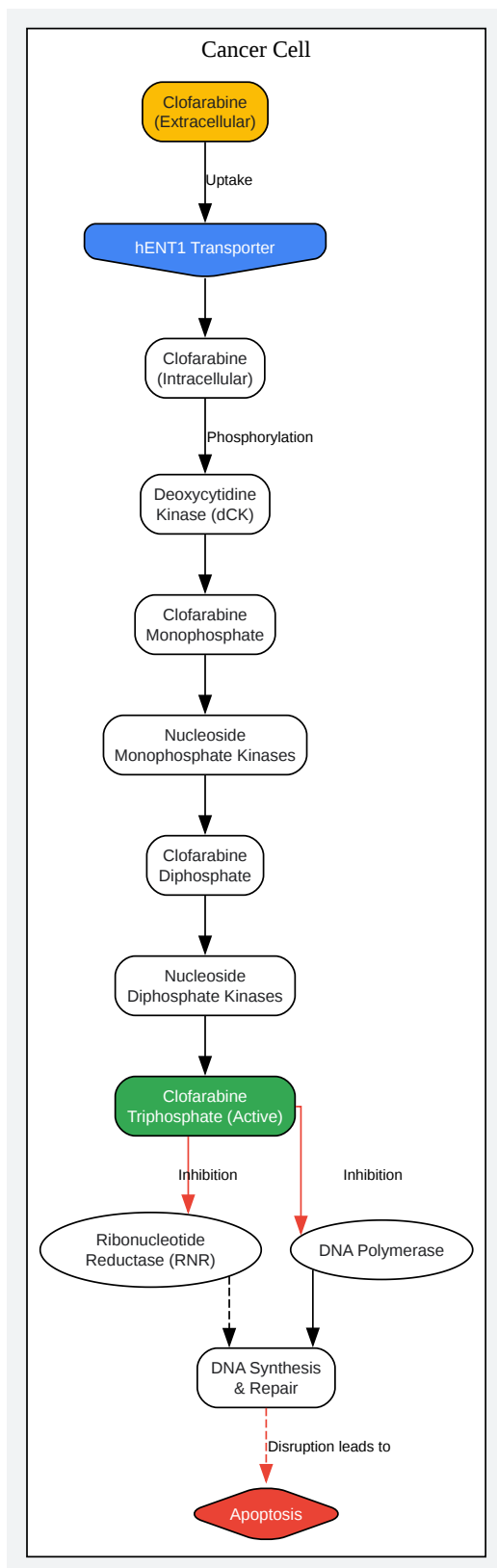
The active triphosphate form of clofarabine inhibits two key enzymes involved in DNA synthesis:

- DNA Polymerase: Clofarabine triphosphate competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerase  $\alpha$  and  $\delta$ . Once incorporated, it terminates DNA chain elongation and induces apoptosis.
- Ribonucleotide Reductase (RNR): Clofarabine triphosphate also inhibits RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This depletion of the intracellular deoxynucleotide pool further hinders DNA synthesis and repair.

## Induction of Apoptosis

By disrupting DNA synthesis and repair, clofarabine triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of

caspases and subsequent programmed cell death.



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Caption: Mechanism of action of clofarabine.

## Experimental Protocols

### In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of clofarabine on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., CCRF-CEM for leukemia)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Clofarabine stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT or similar cell viability reagent
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- **Drug Treatment:** Prepare serial dilutions of clofarabine in complete medium. Remove the old medium from the wells and add 100  $\mu$ L of the drug dilutions. Include a vehicle control (medium with DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- **Viability Assessment:** Add 10  $\mu$ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
- **Solubilization:** Add 100  $\mu$ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

- Data Acquisition: Read the absorbance at 570 nm using a plate reader.
- Analysis: Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the clofarabine concentration.

## Clinical Pharmacology and Applications

### Pharmacokinetics

- Administration: Clofarabine is administered intravenously.
- Distribution: It is widely distributed throughout the body.
- Metabolism: As described earlier, it is intracellularly metabolized to its active triphosphate form.
- Elimination: Clofarabine is primarily eliminated through the kidneys.

### Clinical Applications

Clofarabine is approved by the FDA for the treatment of pediatric patients (1-21 years old) with relapsed or refractory acute lymphoblastic leukemia (ALL) after at least two prior regimens. It has also shown activity in other hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

### Adverse Effects

The most common side effects of clofarabine are related to its myelosuppressive effects and include:

- Anemia
- Leukopenia
- Neutropenia
- Thrombocytopenia
- Nausea and vomiting

- Diarrhea
- Febrile neutropenia

## Conclusion

Clofarabine is a potent antimetabolite with a well-defined mechanism of action that has proven effective in the treatment of relapsed or refractory pediatric ALL. Its unique molecular structure confers stability and enhances its cytotoxic activity. Further research is ongoing to explore its potential in other cancers and in combination with other chemotherapeutic agents.

## References

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